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Compound of Interest

2,5-Dimethoxy-4-
Compound Name:
ethylphenethylamine

Cat. No.: B1664022

This document provides a detailed technical overview of the synthesis of 2,5-Dimethoxy-4-
ethylphenethylamine (2C-E) as documented by Alexander Shulgin in his book "PiHKAL: A
Chemical Love Story."[1] The methodologies, quantitative data, and reaction pathways are
presented for an audience of researchers, scientists, and professionals in drug development.

Overview of Synthetic Pathway

The synthesis of 2C-E from p-dimethoxybenzene is a multi-step process. The core of the
synthesis involves the formation of 2,5-dimethoxyacetophenone, its subsequent reduction to an
ethyl group, followed by formylation, condensation with nitromethane, and a final reduction to
yield the target phenethylamine. An alternative initial step to produce 2,5-
dimethoxyacetophenone is also described.

Experimental Protocols and Data
Method 1: Synthesis of 2,5-Dimethoxyacetophenone

The initial step involves a Friedel-Crafts acylation of p-dimethoxybenzene.

Table 1: Reactants and Reagents for 2,5-Dimethoxyacetophenone Synthesis
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Molecular Molar Mass ( .
Compound Quantity Moles
Formula g/mol )
p_
Dimethoxybenze  CsH100:2 138.16 110g 0.796
ne
Anhydrous
Aluminum AlClIz 133.34 140 g 1.050
Chloride
Acetyl Chloride C2HsCIO 78.50 100 g 1.274
Dichloromethane
CH2Cl2 84.93 700 mL -
(CH2Cl2)
5% Sodium
Hydroxide NaOH 40.00 3 x 150 mL -
(NaOH)
Water (H20) H20 18.02 1L -

Experimental Protocol:

A suspension of 140 g of anhydrous aluminum chloride in 400 mL of dichloromethane was
treated with 100 g of acetyl chloride.[1] This slurry was then added to a vigorously stirred
solution of 110 g of p-dimethoxybenzene in 300 mL of dichloromethane. The stirring was
continued for an additional 40 minutes at ambient temperature. The entire mixture was then
poured into 1 liter of water and the phases were separated. The aqueous phase was extracted
twice with 100 mL portions of dichloromethane. The combined organic phases were washed
three times with 150 mL of 5% NaOH. The solvent was removed from the organic phase on a
rotary evaporator, and the residual oil was distilled at 147-150 °C to yield 111.6 g of 2,5-
dimethoxyacetophenone as an almost white oil.[1]

Synthesis of 2,5-Dimethoxy-1-ethylbenzene

This step involves a Wolff-Kishner reduction of the ketone formed in the previous step.

Table 2: Reactants and Reagents for 2,5-Dimethoxy-1-ethylbenzene Synthesis
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Molecular Molar Mass ( .
Compound Quantity Moles
Formula g/mol)
2,5-
Dimethoxyacetop  Cio0H1203 180.20 100 g 0.555
henone
85% Potassium
_ KOH 56.11 719 1.075
Hydroxide (KOH)
65% Hydrazine N2Ha4 32.05 125 mL -
Triethylene
Ce6H1404 150.17 500 mL -
Glycol
Water (H20) H20 18.02 3L -
Hexane CeH1a 86.18 3 x 100 mL -

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, take-off adapter, immersion
thermometer, and magnetic stirrer, 100 g of 2,5-dimethoxyacetophenone, 71 g of 85% KOH
pellets, 500 mL of triethylene glycol, and 125 mL of 65% hydrazine were combined.[1] The
mixture was heated to a boil, and the distillate was removed, allowing the internal temperature
to rise to 210 °C. Reflux was maintained at this temperature for an additional 3 hours. After
cooling, the reaction mixture and the collected distillate were combined and poured into 3 liters
of water. This mixture was then extracted three times with 100 mL portions of hexane. The
pooled hexane extracts were washed with water, and the solvent was removed to yield 22.0 g
of 2,5-dimethoxy-1-ethylbenzene as a pale straw-colored liquid.[1]

Synthesis of 2,5-Dimethoxy-4-ethylbenzaldehyde

This step is a formylation of the ethyl-substituted benzene ring.

Table 3: Reactants and Reagents for 2,5-Dimethoxy-4-ethylbenzaldehyde Synthesis
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Molecular Molar Mass ( .
Compound Quantity Moles
Formula g/mol)

2,5-Dimethoxy-1-

C10H1402 166.22 8.16 g 0.049
ethylbenzene
Anhydrous

_ _ SnCla 260.52 11.7 mL -

Stannic Chloride
Dichloromethyl

C2H4Cl20 114.96 3.95 mL 0.049
Methyl Ether
Dichloromethane

CHzCl2 84.93 30 mL -
(CH2CI2)
Water (H20) H20 18.02 1L -

Experimental Protocol:

A solution of 8.16 g of 2,5-dimethoxy-1-ethylbenzene in 30 mL of dichloromethane was cooled
to 0 °C under an inert atmosphere with stirring.[1] To this, 11.7 mL of anhydrous stannic
chloride was added, followed by the dropwise addition of 3.95 mL of dichloromethyl methyl
ether over 30 minutes. The reaction was allowed to warm to room temperature and then heated
on a steam bath for 1 hour. The mixture was poured into 1 liter of water and extracted three
times with 75 mL portions of dichloromethane. The combined organic extracts were washed
with dilute HCI, and the solvent was removed under vacuum. The resulting dark oil was distilled
at 90-110 °C at 0.2 mm/Hg to yield 5.9 g of 2,5-dimethoxy-4-ethylbenzaldehyde, which
solidified into white crystals upon cooling (mp 46-47 °C).[1]

Synthesis of 2,5-Dimethoxy-4-ethyl-B-nitrostyrene

This step involves a Henry condensation reaction.

Table 4: Reactants and Reagents for 2,5-Dimethoxy-4-ethyl-f-nitrostyrene Synthesis
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Molecular Molar Mass ( .
Compound Quantity Moles
Formula g/mol)
2,5-Dimethoxy-4-
ethylbenzaldehy C11H1403 194.23 21.0g 0.108
de
Nitromethane CHsNO2 61.04 759 1.229
Anhydrous
Ammonium C2H7NO2 77.08 49 0.052
Acetate
Methanol
CHsOH 32.04 - -
(MeOH)

Experimental Protocol:

A solution of 21.0 g of unrecrystallized 2,5-dimethoxy-4-ethylbenzaldehyde in 75 g of
nitromethane was treated with 4 g of anhydrous ammonium acetate.[1] The mixture was heated
on a steam bath for approximately 2 hours. The excess solvent and reagent were removed
under vacuum, yielding granular orange solids. These solids were recrystallized from seven
volumes of boiling methanol to give the final product.[1]

Synthesis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-
E)

The final step is the reduction of the nitrostyrene to the amine.

Table 5: Reactants and Reagents for 2C-E Synthesis
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Molecular Molar Mass ( .
Compound Quantity Moles
Formula g/mol)

2,5-Dimethoxy-4-
ethyl-B3- C12H15NO4 237.25 5.85¢ 0.025

nitrostyrene

1.0 M Lithium
Aluminum
Hydride (LAH) in
THF

LiAIH4 37.95 120 mL 0.120

100% Sulfuric
Acid (H2S0a4)

H2S0a4 98.08 3.0 mL -

Tetrahydrofuran
(THF)

CaHsO 72.11 40 mL -

Isopropanol (IPA)  CsHsO 60.10 - -

5% Sodium
Hydroxide NaOH 40.00 4.5 mL -
(NaOH)

Experimental Protocol:

Under an inert atmosphere, 120 mL of a 1.0 M solution of LAH in THF was placed in a 500 mL
three-necked flask and cooled to 0 °C.[1] Over 30 minutes, 3.0 mL of 100% sulfuric acid was
added. This was followed by the addition of a solution of 5.85 g of 2,5-dimethoxy-4-ethyl-3-
nitrostyrene in 40 mL of warm THF. The reaction mixture was stirred for 30 minutes, brought to
room temperature, and then heated on a steam bath for 30 minutes. After returning to room
temperature, the excess hydride was destroyed by the dropwise addition of isopropanol. The
addition of 4.5 mL of 5% NaOH resulted in the formation of a white precipitate. This mixture
was filtered, and the filter cake was washed with THF. The filtrate was evaporated to yield 2.8 g
of 2C-E as an almost white oil.[1]

Visualization of the Synthetic Workflow
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The following diagram illustrates the logical flow of the synthesis of 2C-E from p-
dimethoxybenzene as described by Shulgin.

Step 1: Friedel-Crafts Acylation

(p-Dimethoxybenzene)

Acetyl Chloride, AICI3
in CHz2Cl2

(2,5-Dimethoxyacetophenone)

Hydrazine, KOH
n Triethylene Glycol

Step 2: Wolff-Kivshner Reduction

(2,5-Dimethoxy-l-ethylbenzene)

Dichloromethyl Methyl Ether,
SnCla in CH2Cl2

Step 3: chrrnylation

(2,5-Dimethoxy-4-ethylbenzaldehyde)

Nitromethane,
Ammonium Acetate

Step 4: HenryvCOHdensation
2,5-Dimethoxy-4-ethyl-
B-nitrostyrene

LAH, H2S0a4
in THF

Step 5: LAH Reduction

2C-E

(2,5-Dimethoxy-4-ethylphenethylamine)
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Caption: Synthetic pathway for 2C-E from p-dimethoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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